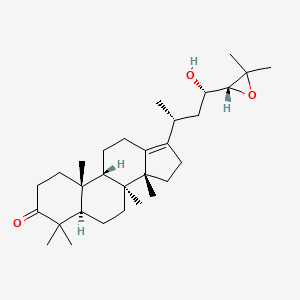

11-Deoxyalisol B

Description

Properties

IUPAC Name |

(5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(17-21(31)25-27(4,5)33-25)19-11-15-29(7)20(19)9-10-23-28(6)14-13-24(32)26(2,3)22(28)12-16-30(23,29)8/h18,21-23,25,31H,9-17H2,1-8H3/t18-,21+,22+,23+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRARORPBMYOKKW-DNRQRXMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2=C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)O)C2=C3CC[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Deoxyalisol B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxyalisol B is a naturally occurring protostane-type tetracyclic triterpenoid isolated from plants of the Alisma genus, notably Alisma orientale and Alisma gramineum.[1] These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions. Modern phytochemical research has identified a plethora of bioactive triterpenoids within these plants, with this compound being a subject of interest for its potential pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory effects. Detailed experimental protocols for its isolation and for assays relevant to its bioactivity are provided, alongside visualizations of key signaling pathways.

Chemical Structure and Identification

This compound belongs to the protostane class of triterpenoids, which are characterized by a specific stereochemistry at the ring junctions of their tetracyclic core. The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |

| CAS Number | 155073-73-7 |

| Molecular Formula | C₃₀H₄₈O₃ |

| SMILES | CC(C--INVALID-LINK--O)C2=C3CC[C@H]4C5(CCC(=O)--INVALID-LINK--(C)C)C |

| InChI Key | FRARORPBMYOKKW-DNRQRXMOSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, both experimental and computed, are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 456.7 g/mol | Computed |

| Appearance | White powder | Experimental |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Experimental |

| Density | 1.1 ± 0.1 g/cm³ | Computed |

| Boiling Point | 542.8 ± 50.0 °C at 760 mmHg | Computed |

| Flash Point | 167.1 ± 23.6 °C | Computed |

| LogP | 7.36 | Computed |

Biological Activities and Mechanism of Action

The primary reported biological activity of this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While direct studies on the specific molecular targets of this compound are limited, the known mechanisms of related protostane triterpenoids and the cellular response to LPS provide a strong basis for its mechanism of action.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO production suggests that this compound may interfere with the signaling pathways that lead to the expression of iNOS.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3][4]

Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including NOS2 (which codes for iNOS) and genes for other inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. It is hypothesized that this compound, like other bioactive triterpenoids, exerts its anti-inflammatory effects by inhibiting one or more steps in this TLR4-NF-κB signaling pathway.[5][6] This could involve preventing the degradation of IκBα (an inhibitor of NF-κB), thereby sequestering NF-κB in the cytoplasm, or by inhibiting the activity of upstream kinases such as IκB kinase (IKK).

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Spectroscopic Data (Representative)

Table 3: Representative ¹H NMR and ¹³C NMR Data for a Protostane Triterpenoid Core

| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) |

| 1 | 34.0 - 36.0 | 1.50 - 1.80 (m) |

| 2 | 34.0 - 36.0 | 2.30 - 2.50 (m) |

| 3 | 215.0 - 220.0 (C=O) | - |

| 4 | 47.0 - 49.0 | - |

| 5 | 50.0 - 52.0 | 1.90 - 2.10 (m) |

| ... | ... | ... |

| 18 | 15.0 - 17.0 | 0.80 - 0.90 (s) |

| 19 | 18.0 - 20.0 | 0.95 - 1.05 (s) |

| 21 | 25.0 - 27.0 | 1.10 - 1.20 (d) |

| ... | ... | ... |

| 30 | 28.0 - 30.0 | 1.00 - 1.10 (s) |

Note: This is generalized data. Actual chemical shifts for this compound will vary.

Mass Spectrometry (MS):

-

Method: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used to determine the exact mass and molecular formula.

-

Expected Fragmentation: The fragmentation pattern of protostane triterpenoids in MS is complex. Common fragmentation pathways involve cleavage of the side chain at C-17 and characteristic cleavages of the tetracyclic ring system.

Infrared (IR) Spectroscopy:

-

Method: Spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Characteristic Absorptions:

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of methyl and methylene groups.

-

~1710 cm⁻¹ (strong): C=O stretching vibration of the ketone group at C-3.

-

~1250 cm⁻¹: C-O stretching of the oxirane ring.

-

Experimental Protocols

Isolation of this compound from Alisma Species (General Protocol)

The isolation of protostane triterpenoids from Alisma rhizomes typically involves solvent extraction followed by a series of chromatographic separations.

References

- 1. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Lipopolysaccharide activates Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and proinflammatory response in human pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide activated TLR4/NF-κB signaling pathway of fibroblasts from uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Unearthing 11-Deoxyalisol B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sourcing and isolation of 11-Deoxyalisol B, a bioactive triterpenoid of significant interest. This document details the primary plant sources, quantitative abundance, and a synthesized experimental protocol for its extraction and purification, designed to be a valuable resource for researchers in natural product chemistry and drug development.

Natural Source and Abundance

The primary natural reservoir of this compound is the rhizomes of plants belonging to the Alisma genus, commonly known as water plantain. The most cited species for the presence of this compound are Alisma orientale (also referred to as Alisma plantago-aquatica var. orientale), Alisma plantago-aquatica, and Alisma gramineum. These rhizomes, a staple in traditional medicine, are the principal plant part utilized for the extraction of this compound and other related protostane-type triterpenoids.

Quantitative analysis of the triterpenoid content in Rhizoma Alismatis (the dried rhizome of Alisma orientale) reveals that this compound constitutes a significant portion of the total triterpenoid extract. While the total yield of triterpenoids from the raw plant material can vary, the relative abundance of this compound within the triterpenoid fraction is more consistently reported.

| Plant Source | Plant Part | Compound | Concentration in Total Triterpenoids (%) |

| Alisma orientale (Rhizoma Alismatis) | Rhizome/Tuber | This compound | 2.29 - 2.85[1] |

Experimental Protocol for Isolation and Purification

The following protocol is a synthesized methodology based on established procedures for the isolation of triterpenoids from Alisma rhizomes. This multi-step process involves extraction, fractionation, and chromatographic purification.

Extraction

-

Preparation of Plant Material: Dried rhizomes of Alisma orientale are pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered rhizomes are subjected to exhaustive extraction with a suitable organic solvent. Common solvents used for this purpose include 60-95% ethanol or dichloromethane. The extraction is typically performed at room temperature with continuous stirring or through maceration over several days, with the solvent being replaced periodically to ensure complete extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract, rich in a complex mixture of compounds, is then subjected to fractionation to separate the triterpenoids from other constituents.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The triterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The enriched triterpenoid fraction is further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column. The column is then eluted with a gradient solvent system, commonly a mixture of petroleum ether and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions containing this compound are subjected to preparative HPLC for final purification. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and MS.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation of this compound from Alisma rhizomes.

Caption: Isolation workflow for this compound.

References

The Unveiling of a Bioactive Triterpenoid: A Technical Guide to the 11-Deoxyalisol B Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-Deoxyalisol B, a protostane-type triterpenoid isolated from plants of the Alisma genus. Alisols and their derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding the enzymatic machinery responsible for the synthesis of these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This document outlines the core enzymatic steps, presents relevant (though currently limited) quantitative data, details pertinent experimental protocols, and provides a visual representation of the biosynthetic pathway.

Core Biosynthesis Pathway

The biosynthesis of this compound, like other triterpenoids, originates from the ubiquitous mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway to the characteristic protostane skeleton of alisols can be delineated into three key stages:

-

Squalene Synthesis: Through a series of condensation reactions, IPP and DMAPP are converted to the 30-carbon linear precursor, squalene. This process is catalyzed by farnesyl pyrophosphate synthase (FPPS) and squalene synthase (SQS).

-

Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This crucial step is catalyzed by squalene epoxidase (SE).

-

Cyclization and Rearrangement: The linear 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC) to form the protostane carbocation. Recent research on Alisma orientale has identified a unique protostadienol synthase (AoPDS) that produces protosta-13(17),24-dienol, a direct precursor to the alisol skeleton. This discovery is a significant step in elucidating the alisol biosynthetic pathway.

-

Oxidative Modifications: The protostane skeleton is then decorated with various functional groups through a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). For this compound, these modifications include the introduction of hydroxyl groups at positions C-23 and C-24, and the formation of a keto group at C-3. The "11-deoxy" nomenclature indicates the absence of a hydroxyl group at the C-11 position, a common feature in other alisol derivatives like Alisol B. While the specific CYPs from Alisma species responsible for these transformations have yet to be fully characterized, members of the CYP716 family are strongly implicated in the oxidation of triterpenoid skeletons.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is currently scarce in publicly available literature. However, based on studies of similar triterpenoid pathways, we can present a hypothetical data table to illustrate the types of quantitative information that are crucial for pathway analysis and metabolic engineering efforts.

| Enzyme/Metabolite | Parameter | Value | Organism/Tissue | Conditions | Reference |

| AoPDS | Gene Expression (relative units) | 1.0 (control) vs 5.4 (MeJA-treated) | Alisma orientale seedlings | 24h after MeJA treatment | Hypothetical |

| Vmax (nmol/mg protein/min) | 15.2 | Recombinant enzyme in S. cerevisiae | 30°C, pH 7.5 | Hypothetical | |

| Km (for 2,3-oxidosqualene, µM) | 25.8 | Recombinant enzyme in S. cerevisiae | 30°C, pH 7.5 | Hypothetical | |

| CYP716A (putative) | Gene Expression (relative units) | 1.0 (control) vs 4.8 (MeJA-treated) | Alisma orientale seedlings | 24h after MeJA treatment | Hypothetical |

| Protosta-13(17),24-dienol | Concentration (µg/g dry weight) | 12.5 | Alisma plantago-aquatica rhizome | Field-grown | Hypothetical |

| This compound | Concentration (µg/g dry weight) | 5.8 | Alisma plantago-aquatica rhizome | Field-grown | Hypothetical |

Experimental Protocols

Detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthesis pathway are provided below. These protocols are generalized and would require optimization for the specific enzymes and plant species.

Heterologous Expression and Functional Characterization of Oxidosqualene Cyclase (e.g., AoPDS)

Objective: To confirm the function of a candidate OSC gene in producing the protostane skeleton.

Methodology:

-

Gene Cloning: The full-length cDNA of the candidate OSC gene is amplified from Alisma spp. RNA using RT-PCR and cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain, often one that is engineered to accumulate 2,3-oxidosqualene (e.g., a lanosterol synthase knockout mutant).

-

Expression Induction: Yeast cultures are grown in selective media and protein expression is induced by adding galactose.

-

Metabolite Extraction: Yeast cells are harvested, and triterpenoids are extracted using a suitable organic solvent (e.g., hexane or ethyl acetate).

-

GC-MS Analysis: The extracted metabolites are derivatized (e.g., silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the product is compared with that of authentic standards or with published spectra to identify the cyclization product.

Functional Characterization of Cytochrome P450 Enzymes

Objective: To identify the specific CYPs responsible for the oxidative modifications of the protostane skeleton.

Methodology:

-

Gene Identification and Cloning: Candidate CYP genes, often from the CYP716 family, are identified from Alisma spp. transcriptome data and cloned into a suitable expression vector.

-

Co-expression in a Host System: The CYP gene is co-expressed with a cytochrome P450 reductase (CPR) in a host system such as Saccharomyces cerevisiae or Nicotiana benthamiana. The host strain should also be engineered to produce the protostane precursor (e.g., protosta-13(17),24-dienol) by co-expressing the relevant OSC.

-

Substrate Feeding (for in vitro assays): Alternatively, microsomes can be isolated from the yeast or plant cells expressing the CYP and CPR. The protostane substrate is then fed to the microsomal preparation in the presence of NADPH.

-

Product Extraction and Analysis: Metabolites from the culture medium or the in vitro reaction are extracted and analyzed by LC-MS or GC-MS to identify the oxidized products. Comparison with authentic standards of alisol intermediates is crucial for definitive identification.

Quantitative Gene Expression Analysis

Objective: To correlate the expression of candidate biosynthetic genes with the accumulation of this compound.

Methodology:

-

Plant Material and Treatment: Tissues from different organs of Alisma plants or plants subjected to various treatments (e.g., elicitors like methyl jasmonate) are collected.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissues and reverse-transcribed to cDNA.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of the target genes (OSC, CYPs) are quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., actin or ubiquitin) is used as an internal control for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated and correlated with the measured concentrations of this compound and its precursors in the corresponding tissues.

Mandatory Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: Proposed biosynthesis pathway of this compound.

Caption: Experimental workflow for enzyme functional characterization.

An In-depth Technical Guide on the Biological Activity of 11-Deoxyalisol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxyalisol B is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, a plant used in traditional medicine. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, cytotoxic, and potential anti-atherosclerotic effects. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to support further research and drug development efforts.

Core Biological Activities

Current research indicates that this compound exhibits several significant biological activities, primarily centered around inflammation, cytotoxicity, and lipid metabolism. While specific quantitative data for this compound is still emerging, studies on structurally similar compounds from Alisma orientale provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, a characteristic shared by other triterpenoids isolated from Alisma orientale. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory drug development.

While a specific IC50 value for this compound's inhibition of NO production is not yet available in the reviewed literature, related triterpenoids from the same plant source have demonstrated potent inhibitory effects on LPS-induced NO production in RAW 264.7 macrophage cells.

The primary signaling pathway implicated in this anti-inflammatory response is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

// Edges LPS -> TLR4 [color="#EA4335"]; TLR4 -> MyD88 [color="#FBBC05"]; MyD88 -> TRAF6 [color="#4285F4"]; TRAF6 -> TAK1 [color="#4285F4"]; TAK1 -> IKK_complex [color="#4285F4"]; IKK_complex -> IkB [label=" P ", color="#EA4335"]; IkB -> NFkB [style=dashed, arrowhead=none, color="#202124"]; IkB -> "Ubiquitination &\nDegradation" [style=dotted, color="#EA4335"]; "Ubiquitination &\nDegradation" [shape=plaintext, fontcolor="#202124"]; NFkB -> NFkB_n [label="Translocation", color="#4285F4"]; NFkB_n -> DNA [color="#4285F4"]; DNA -> Genes [label="Transcription", color="#EA4335"];

DeoxyalisolB -> IKK_complex [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; } END_DOT

Cytotoxic Activity

Several triterpenoids from Alisma orientale, including the structurally similar 11-deoxyalisol A, have demonstrated cytotoxic effects against various human cancer cell lines. The IC50 values for these related compounds generally fall within the micromolar range, suggesting potential for development as anti-cancer agents.

Table 1: Cytotoxicity of Structurally Similar Alisma Triterpenoids

| Compound | Cell Line | IC50 (µM) |

| 11-deoxyalisol A | Human Cancer Cell Line 1 | 11.5 ± 1.7 - 76.7 ± 1.4 |

| 11-deoxyalisol A | Human Cancer Cell Line 2 | 11.5 ± 1.7 - 76.7 ± 1.4 |

| 11-deoxyalisol A | Human Cancer Cell Line 3 | 11.5 ± 1.7 - 76.7 ± 1.4 |

| Note: Specific cell lines were not detailed in the available literature. The provided range represents the activity across three tested human cancer cell lines. |

Potential Anti-Atherosclerotic Activity

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. The anti-inflammatory and lipid-modulating properties of Alisma triterpenoids suggest a potential role in mitigating atherosclerosis. Research on related compounds like Alisol A and Alisol B 23-acetate has shown promising results in animal models of atherosclerosis.

The proposed mechanism involves the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.

// Edges DeoxyalisolB -> FXR_RXR [label="Activates", color="#34A853"]; FXR_RXR -> FXRE [label="Binds to", color="#FBBC05"]; FXRE -> SHP [label="↑ Transcription", color="#4285F4"]; FXRE -> BSEP [label="↑ Transcription", color="#4285F4"]; SHP -> SREBP1c [label="Inhibits", color="#EA4335", arrowhead=tee]; SHP -> CYP7A1 [label="Inhibits", color="#EA4335", arrowhead=tee];

BSEP -> BileAcid [color="#4285F4"]; SREBP1c -> Lipid [style=dashed, color="#EA4335"]; CYP7A1 -> Cholesterol [style=dashed, color="#EA4335"]; BileAcid -> Atherosclerosis [color="#34A853"]; Cholesterol -> Atherosclerosis [color="#34A853"]; Lipid -> Atherosclerosis [color="#34A853"]; } END_DOT

Detailed Experimental Protocols

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is a standard method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

// Nodes Start [label="Start: Seed RAW 264.7 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate 24h", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 1h", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 24h", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Griess [label="Griess Assay", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Read Absorbance (540 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data (IC50)", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Incubate1 [color="#202124"]; Incubate1 -> Treat [color="#202124"]; Treat -> Incubate2 [color="#202124"]; Incubate2 -> Stimulate [color="#202124"]; Stimulate -> Incubate3 [color="#202124"]; Incubate3 -> Collect [color="#202124"]; Collect -> Griess [color="#202124"]; Griess -> Read [color="#202124"]; Read -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } END_DOT

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines

-

Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization:

-

If using adherent cells, carefully remove the medium.

-

Add 150 µL of the solubilization solution to each well.

-

Incubate for 15-30 minutes with gentle shaking to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and potential cytotoxic and anti-atherosclerotic properties. The primary mechanisms of action appear to involve the inhibition of the NF-κB signaling pathway and activation of the Farnesoid X Receptor.

Future research should focus on:

-

Determining the specific IC50 values of this compound for nitric oxide inhibition in various cell types.

-

Elucidating the precise IC50 values of this compound against a broader panel of human cancer cell lines.

-

Conducting in-depth studies to confirm and quantify the activation of FXR by this compound and its downstream effects on lipid metabolism.

-

Performing in vivo studies in animal models of inflammation, cancer, and atherosclerosis to validate the therapeutic potential of this compound.

This technical guide provides a foundational understanding of the biological activities of this compound, offering a roadmap for researchers and drug development professionals to explore its full therapeutic potential.

11-Deoxyalisol B: A Technical Whitepaper on its Presumed Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on the limited available scientific literature directly pertaining to 11-Deoxyalisol B, supplemented with data from closely related Alisol compounds. The proposed mechanism of action is, therefore, partly inferential and should be further validated by dedicated experimental studies.

Introduction

This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. While research on this specific compound is not extensive, initial studies have demonstrated its potential as an anti-inflammatory agent. The primary observed effect of this compound is the potent inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS). This activity suggests a significant modulatory effect on inflammatory signaling pathways. This whitepaper aims to provide an in-depth, technical guide on the presumed core mechanism of action of this compound, drawing parallels with more extensively studied Alisol analogues and the known signaling cascades they modulate.

Core Mechanism of Action: Inhibition of Inflammatory Mediators

The most definitive bioactivity reported for this compound is its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent initiator of the inflammatory response.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation and contributes to tissue damage. The inhibitory effect of this compound on NO production strongly suggests its interference with key signaling pathways that regulate iNOS expression.

Based on the known mechanisms of related Alisol compounds, the anti-inflammatory effects of this compound are likely mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Proposed Signaling Pathway Modulation

2.1.1 Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including NOS2 (the gene encoding iNOS).

It is hypothesized that this compound inhibits this pathway, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.

2.1.2 Modulation of the MAPK Pathway

The MAPK family, including p38, JNK, and ERK, are key signaling molecules involved in the cellular response to a variety of external stimuli, including LPS. The activation of these kinases can lead to the activation of various transcription factors, including AP-1, which can also contribute to the expression of pro-inflammatory genes. It is plausible that this compound may also exert its anti-inflammatory effects by modulating the phosphorylation and activation of one or more MAPK pathways.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting LPS-induced inflammation.

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the following tables present hypothetical yet plausible data based on typical experimental outcomes for potent anti-inflammatory compounds.

Table 1: Effect of this compound on Nitric Oxide Production

| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition |

| Control | - | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | - | 45.8 ± 2.1 | 0 |

| LPS + this compound | 1 | 35.2 ± 1.8 | 23.1 |

| LPS + this compound | 5 | 22.1 ± 1.5 | 51.7 |

| LPS + this compound | 10 | 8.9 ± 0.9 | 80.6 |

| LPS + this compound | 25 | 3.4 ± 0.5 | 92.6 |

Table 2: Effect of this compound on iNOS Protein Expression

| Treatment | Concentration (µM) | Relative iNOS Expression | % Inhibition |

| Control | - | 0.05 ± 0.01 | - |

| LPS (1 µg/mL) | - | 1.00 ± 0.00 | 0 |

| LPS + this compound | 10 | 0.35 ± 0.04 | 65 |

| LPS + this compound | 25 | 0.12 ± 0.02 | 88 |

Table 3: Effect of this compound on NF-κB p65 Nuclear Translocation

| Treatment | Concentration (µM) | Nuclear p65 (Relative Units) | % Inhibition |

| Control | - | 0.15 ± 0.03 | - |

| LPS (1 µg/mL) | - | 1.00 ± 0.00 | 0 |

| LPS + this compound | 10 | 0.48 ± 0.06 | 52 |

| LPS + this compound | 25 | 0.21 ± 0.04 | 79 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to elucidate the mechanism of action of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated times.

Nitric Oxide Measurement (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent system. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve generated with sodium nitrite.

Western Blot Analysis

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using the BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies against iNOS, phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, and β-actin. After washing with TBST, the membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB Translocation

Cells are grown on coverslips and treated as described above. After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.2% Triton X-100, and blocked with 1% BSA. Cells are then incubated with an anti-NF-κB p65 antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI. The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its potent inhibition of LPS-induced nitric oxide production. While direct experimental evidence is limited, the mechanism of action is likely to involve the suppression of the NF-κB and potentially the MAPK signaling pathways, which are key regulators of the inflammatory response.

Future research should focus on validating these proposed mechanisms through rigorous experimental investigation. This would include detailed dose-response studies, analysis of a wider range of inflammatory cytokines and mediators, and the use of specific inhibitors and genetic knockout models to pinpoint the exact molecular targets of this compound within these signaling cascades. Such studies are crucial for the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

The Pharmacological Profile of 11-Deoxyalisol B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxyalisol B is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, a plant used in traditional medicine. This document provides a technical guide to the known pharmacological effects of this compound, with a focus on its anti-inflammatory properties. Due to the limited availability of specific quantitative data for this compound, contextual data from closely related Alisma triterpenoids is also presented to provide a broader understanding of its potential activities.

Pharmacological Effects

Anti-Inflammatory Activity

This compound has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[1] This inhibitory action on a key inflammatory mediator suggests a significant anti-inflammatory potential. However, its therapeutic window appears to be narrow, as cytotoxic effects have been observed at concentrations above 30 µM in MTT assays, which may confound the accurate determination of its half-maximal inhibitory concentration (IC50) for NO inhibition.

While the direct effects of this compound on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) have not been specifically reported, other triterpenoids from Alisma orientale, such as alismol and alisol F, have been shown to suppress iNOS induction.

Quantitative Data on Related Alisma Triterpenoids

Due to the challenges in obtaining a precise IC50 value for this compound's anti-inflammatory activity without cytotoxic interference, the following table summarizes the reported activities of other structurally related triterpenoids from Alisma orientale. This data is provided for comparative context.

| Compound | Pharmacological Effect | Cell Line | IC50 / EC50 | Reference |

| Alisol A | FXR Agonist Activity | HepG2 | Not specified | (Lee et al., 2012) |

| Alisol B 23-acetate | FXR Agonist Activity | Not specified | Not specified | (Meng et al., 2011) |

| Alisol M 23-acetate | FXR Agonist Activity | Not specified | Not specified | (Lee et al., 2012) |

| Alisol A 24-acetate | FXR Agonist Activity | Not specified | Not specified | (Lee et al., 2012) |

| Alismol | NO Production Inhibition | Macrophages | 8.4 µM | (Matsuda et al., 1999) |

| Alisol F | NO Production Inhibition | Macrophages | 15 µM | (Matsuda et al., 1999) |

Potential Therapeutic Targets

Farnesoid X Receptor (FXR)

While some commercial suppliers list Farnesoid X Receptor (FXR) as a potential target for this compound, there is a lack of direct, peer-reviewed scientific evidence to substantiate this claim. However, several other triterpenoids isolated from Alisma orientale, such as alisol A, alisol B 23-acetate, and alisol M 23-acetate, have been demonstrated to act as FXR agonists. This suggests that compounds with a similar protostane skeleton may interact with this nuclear receptor, which plays a crucial role in bile acid, lipid, and glucose metabolism. Further investigation is required to determine if this compound shares this activity.

Signaling Pathway Involvement

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways. Based on the known activity of this compound in inhibiting LPS-induced NO production, its mechanism of action is likely to involve the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. It is plausible that this compound exerts its anti-inflammatory effect by interfering with this pathway, potentially by inhibiting IκB degradation or NF-κB nuclear translocation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another critical pathway in the regulation of inflammation. LPS can activate these kinases, which in turn can lead to the activation of transcription factors that control the expression of inflammatory mediators. The potential for this compound to modulate MAPK signaling warrants further investigation.

References

11-Deoxyalisol B: A Technical Overview of a Bioactive Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxyalisol B, a naturally occurring triterpenoid primarily isolated from the rhizomes of Alisma species, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its fundamental properties, including its CAS number and molecular weight, and delves into its biological effects, with a particular focus on its role as a Farnesoid X Receptor (FXR) agonist and its anti-inflammatory properties. Detailed experimental protocols and visual representations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Core Properties of this compound

This compound is a tetracyclic triterpenoid belonging to the protostane family. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 155073-73-7 | [1][2][3][4][5] |

| Molecular Formula | C₃₀H₄₈O₃ | [2][3][4] |

| Molecular Weight | 456.7 g/mol | [2][3][5] |

Biological Activity and Mechanism of Action

Current research indicates that this compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and metabolic regulatory functions.

Farnesoid X Receptor (FXR) Agonism

Triterpenoids isolated from Alisma species have been identified as agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Activation of FXR by compounds like this compound can modulate the expression of genes involved in these metabolic pathways, suggesting its potential therapeutic application in metabolic disorders.

The following protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for identifying and characterizing FXR agonists.

Objective: To determine the ability of this compound to activate the Farnesoid X Receptor.

Materials:

-

FXR protein

-

Biotinylated Steroid Receptor Coactivator-1 (SRC-1) peptide

-

Terbium (Tb)-labeled anti-GST antibody (Donor)

-

Fluorescein-labeled streptavidin (Acceptor)

-

Assay Buffer

-

Test Compound: this compound

-

Positive Control: Chenodeoxycholic acid (CDCA)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound and the positive control (CDCA) in the assay buffer.

-

Add the diluted compounds to the wells of the 384-well plate.

-

Prepare a master mix containing the FXR protein, biotinylated SRC-1 peptide, and Tb-labeled anti-GST antibody in the assay buffer.

-

Dispense the master mix into each well of the plate.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for compound binding and complex formation.

-

Add the fluorescein-labeled streptavidin to each well.

-

Incubate the plate for an additional period (e.g., 1 hour) at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with an excitation wavelength of approximately 340 nm and emission wavelengths of approximately 490 nm and 520 nm.

-

Calculate the ratio of the emission signals (520 nm / 490 nm) to determine the extent of FXR activation. An increase in the FRET ratio indicates agonist activity.

-

Plot the FRET ratio against the compound concentration to determine the EC₅₀ value.

Anti-inflammatory Activity

This compound is also recognized for its anti-inflammatory properties. While the precise mechanisms are still under investigation, it is hypothesized that its effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines. It is proposed that this compound may interfere with the activation of the IKK complex or subsequent steps in this pathway.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

This protocol describes a simple and rapid in vitro assay to evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit protein denaturation.

Objective: To assess the in vitro anti-inflammatory activity of this compound.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test Compound: this compound

-

Reference Standard: Diclofenac Sodium or Aspirin

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound and the reference standard in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound and the reference standard in PBS.

-

Prepare the reaction mixture by adding the test/standard solution to a solution of BSA or egg albumin in PBS. A typical reaction mixture may contain 0.5 mL of the test/standard solution and 0.5 mL of 1% w/v albumin solution.

-

A control solution should be prepared using the solvent in place of the test compound.

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5-10 minutes.

-

Allow the solutions to cool to room temperature.

-

Measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of protein denaturation) by plotting the percentage inhibition against the compound concentration.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for investigating the bioactivity of this compound, from initial screening to mechanistic studies.

Caption: Logical workflow for the investigation of this compound's bioactivity.

Conclusion

This compound represents a promising natural product with significant potential for therapeutic development, particularly in the areas of metabolic and inflammatory diseases. Its ability to act as an FXR agonist and its anti-inflammatory properties warrant further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to explore the full therapeutic potential of this intriguing triterpenoid.

References

11-Deoxyalisol B: A Comprehensive Technical Review of Its Bioactivities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxyalisol B is a naturally occurring triterpenoid isolated from the rhizomes of Alisma species, plants with a long history of use in traditional medicine for treating a variety of ailments, including inflammatory diseases and hyperlipidemia.[1][2][3] As a member of the protostane-type triterpenoid family, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its key biological activities, underlying mechanisms of action, and relevant experimental findings. The information is presented to facilitate further research and drug development efforts centered on this promising natural compound.

Core Biological Activities and Key Findings

The primary biological activities attributed to this compound and related Alisma triterpenoids are anti-inflammatory and cytotoxic effects. Emerging evidence also points towards its role in regulating lipid metabolism through the activation of the Farnesoid X Receptor (FXR).

Anti-inflammatory Activity

This compound has demonstrated potent inhibitory activity against the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in macrophage cell lines. Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory therapies. While specific IC50 values for NO inhibition by this compound are not consistently reported, studies on related compounds from Alisma species show significant activity in this area. It is important to note that some studies suggest the anti-inflammatory effects of certain Alisma triterpenoids at higher concentrations may be linked to their cytotoxic effects.

Cytotoxic (Anti-cancer) Activity

While direct IC50 values for this compound against various cancer cell lines are not extensively documented in the currently available literature, studies on structurally similar triterpenoids from Alisma orientale provide valuable insights into its potential as an anticancer agent. These related compounds have shown cytotoxicity against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of Triterpenoids from Alisma Species

| Compound | Cell Line | IC50 (µM) |

| Alisol B | HepG2 (Liver Carcinoma) | 16.28 |

| MDA-MB-231 (Breast Cancer) | 14.47 | |

| MCF-7 (Breast Cancer) | 6.66 | |

| Alisol B 23-acetate | HepG2 (Liver Carcinoma) | 18.01 |

| MDA-MB-231 (Breast Cancer) | 15.97 | |

| MCF-7 (Breast Cancer) | 13.56 | |

| Various Triterpenoids (including 11-Deoxyalisol A) | Three Human Cancer Cell Lines | 11.5 - 76.7 |

Note: The data for Alisol B and Alisol B 23-acetate provides a reference for the potential cytotoxic potency of this compound. The broader range for various triterpenoids highlights the general anti-cancer potential of this class of compounds.

Plausible Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound are likely mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer progression.

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory mediators like nitric oxide. This is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. A plausible mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.

Figure 1: Postulated mechanism of this compound in inhibiting nitric oxide production via the NF-κB pathway.

Induction of Apoptosis and Autophagy in Cancer Cells

The cytotoxic effects of related Alisma triterpenoids are reported to be mediated through the induction of apoptosis (programmed cell death) and autophagy. These processes are often regulated by complex signaling networks, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Figure 2: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound, leading to reduced cell proliferation and survival.

Farnesoid X Receptor (FXR) Activation

Recent studies on Alisol B 23-acetate, a structurally related compound, have shown that its beneficial effects on liver fibrosis are mediated through the activation of the Farnesoid X Receptor (FXR).[4] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Its activation has been shown to have anti-inflammatory and anti-fibrotic effects. This suggests that this compound may also function as an FXR agonist, contributing to its observed biological activities.

Figure 3: Proposed mechanism of this compound as an FXR agonist, leading to the regulation of target gene expression and subsequent therapeutic effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activities of compounds like this compound. These should be adapted and optimized based on the specific cell lines and experimental conditions.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

Griess Reagent (e.g., a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor).

-

Incubate the plate for 24 hours.

-

After incubation, collect the cell culture supernatants.

-

In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess Reagent.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Conclusion and Future Directions

This compound, a triterpenoid from Alisma species, exhibits promising anti-inflammatory and potential anticancer properties. While direct quantitative data for this specific compound is still emerging, the activities of structurally related molecules provide a strong rationale for its further investigation. The plausible mechanisms of action, including the inhibition of the NF-κB and PI3K/Akt signaling pathways, and the potential activation of the Farnesoid X Receptor, offer multiple avenues for therapeutic targeting.

Future research should focus on:

-

Definitive Quantification: Determining the specific IC50 values of this compound for its anti-inflammatory and cytotoxic effects across a broader range of cell lines.

-

Mechanism Elucidation: Conducting detailed molecular studies to confirm the modulation of the NF-κB, PI3K/Akt, and FXR signaling pathways by this compound. This includes examining the expression and phosphorylation status of key proteins in these pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases and cancer to translate the in vitro findings into a preclinical setting.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

References

- 1. Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Promising Anticancer Activities of Alismatis rhizome and Its Triterpenes via p38 and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor activation is required for the anti-inflammatory and anti-oxidative stress effects of Alisol B 23-acetate in carbon tetrachloride-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 11-Deoxyalisol B in Botanical Extracts Using High-Performance Liquid Chromatography (HPLC)

Introduction

11-Deoxyalisol B is a naturally occurring triterpenoid found in Alismatis Rhizoma, a traditional herbal medicine. Due to its potential biological activities, there is a growing interest in the accurate quantification of this compound in raw materials and finished products for quality control and research purposes. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound.

Methodology

This method utilizes a reversed-phase HPLC system with UV detection to achieve accurate and reproducible quantification of this compound. The described protocol is based on established methods for the analysis of triterpenoids in Alismatis Rhizoma extracts.[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the HPLC quantification of this compound.

Protocols

1. Sample Preparation (Representative Protocol)

-

Accurately weigh 1.0 g of powdered Alismatis Rhizoma into a conical flask.

-

Add 50 mL of methanol to the flask.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Allow the extract to cool to room temperature.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

The filtrate is now ready for HPLC analysis.

2. Standard Solution Preparation

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

-

Filter the standard solutions through a 0.45 µm syringe filter into HPLC vials.

3. HPLC Conditions

The following HPLC conditions are based on a method for the simultaneous determination of 12 triterpenoids, including this compound, in Rhizoma Alismatis extracts.[1]

| Parameter | Condition |

| Column | Ultimate XB-C18 (4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile-water (with 5% methanol) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 208 nm |

| Injection Volume | 10 µL |

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

-

Linearity: The linearity of the method was established for 12 triterpenoids, with all compounds showing a correlation coefficient (r) greater than 0.9990.[1]

-

Accuracy (Recovery): The overall recovery for the 12 compounds ranged from 95.89% to 99.33%.[1]

-

Precision (RSD): The Relative Standard Deviation (RSD) for the analysis of the 12 triterpenoids was in the range of 2.0% to 3.4%.[1]

Quantitative Data

The following table summarizes the quantitative results for this compound and other related triterpenoids from the analysis of Rhizoma Alismatis extracts.[1]

| Compound | Content Range (%) |

| Alisol A | 5.71 - 5.95 |

| Alisol B | 3.47 - 3.99 |

| Alisol C | 2.53 - 2.97 |

| Alisol G | 3.07 - 3.93 |

| Alisol L | 3.65 - 3.99 |

| 23-acetate-alisol A | 2.39 - 3.02 |

| 23-acetate-alisol B | 10.56 - 11.32 |

| 23-acetate-alisol C | 9.44 - 9.86 |

| 16-oxo-23-acetate-alisol A | 0.63 - 3.14 |

| 16-oxo-24-acetate-alisol A | 1.08 - 1.21 |

| This compound | 2.29 - 2.85 |

| 24-acetate-alisol A | 4.04 - 5.02 |

The described HPLC method provides a reliable and accurate approach for the quantification of this compound in botanical extracts. The method is straightforward and utilizes standard HPLC equipment, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The validation data demonstrates that the method is linear, accurate, and precise.

References

Application Notes and Protocols: In Vitro Assay Design for 11-Deoxyalisol B Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Deoxyalisol B is a triterpenoid compound found in the rhizome of Alisma orientale.[1] Like other related alisol compounds, it is investigated for a range of pharmacological properties. Preliminary studies indicate that this compound possesses potent anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production.[2][3] Furthermore, related compounds like Alisol B are known to modulate key cellular signaling pathways, including AMP-activated protein kinase (AMPK), which is central to metabolic regulation and autophagy.[4][5] This document provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and metabolic regulatory effects. The provided assays are designed to elucidate its mechanism of action and determine its therapeutic potential.

Preliminary Assay: Cytotoxicity Assessment

Before assessing specific biological activities, it is crucial to determine the concentration range at which this compound does not exhibit significant cytotoxicity. This ensures that observed effects in subsequent assays are due to specific molecular interactions rather than general toxicity. Studies have noted that some alisol compounds can show cytotoxic effects at concentrations above 30 µM.[1]

Protocol 1.1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Summary: MTT Assay Parameters

| Parameter | Recommended Value |

|---|---|

| Cell Line | RAW 264.7, HepG2, or cell line of interest |

| Seeding Density | 1 x 10⁴ cells/well |

| This compound Range | 0.1 - 100 µM |

| Incubation Time | 24 - 48 hours |

| Positive Control | Doxorubicin (10 µM) |

| Vehicle Control | 0.1% DMSO |

Anti-Inflammatory Activity Assays

This compound has been shown to inhibit NO production, a key mediator in inflammation.[2] This effect is often mediated by the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[6]

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway initiated by LPS and highlights the potential inhibitory point for this compound.

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured colorimetrically.

Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

-

Pre-treatment: Treat cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include controls: untreated cells, cells with LPS only, and cells with compound only.

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect 50 µL of supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.

Protocol 2.2: NF-κB p65 Nuclear Translocation Assay

Principle: This high-content imaging assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. Inhibition of this process indicates a disruption of the NF-κB signaling cascade.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa or A549) on 96-well imaging plates.

-

Treatment: Pre-treat cells with this compound for 1 hour.

-

Stimulation: Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes to induce p65 translocation.

-

Fix and Permeabilize: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with 1% BSA, then incubate with a primary antibody against NF-κB p65. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Data Summary: Anti-Inflammatory Assay Parameters

| Parameter | Griess Assay | NF-κB Translocation Assay |

|---|---|---|

| Cell Line | RAW 264.7 | HeLa, A549 |

| Stimulant | LPS (1 µg/mL) | TNF-α (10 ng/mL) or LPS (1 µg/mL) |

| Compound Pre-incubation | 1 - 2 hours | 1 hour |

| Stimulation Time | 24 hours | 30 - 60 minutes |

| Positive Control | BAY 11-7082 (NF-κB inhibitor)[7][8] | BAY 11-7082 |

| Endpoint | Absorbance at 540 nm | Nuclear/Cytoplasmic Fluorescence Ratio |

Antioxidant Response Assays

Many triterpenoids exert protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, the master regulator of the antioxidant response.[9]

Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is targeted for degradation by Keap1. Oxidative stress or Nrf2 activators disrupt this interaction, allowing Nrf2 to activate antioxidant gene expression.

Caption: The Nrf2-Keap1 antioxidant response pathway activated by cellular stress.

Protocol 3.1: Nrf2-ARE Luciferase Reporter Assay

Principle: This assay uses a cell line stably transfected with a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to ARE binding and subsequent luciferase expression, which is measured as a luminescent signal.[9]

Methodology:

-

Cell Seeding: Plate AREc32 cells (or a similar ARE-reporter cell line) in a 96-well white plate.

-

Treatment: Treat cells with non-toxic concentrations of this compound for 12-24 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to cell viability (measured in a parallel plate) and express the results as fold induction over the vehicle control.

Data Summary: Antioxidant Response Assay Parameters

| Parameter | Nrf2-ARE Reporter Assay |

|---|---|

| Cell Line | AREc32 (HEK293 or HepG2 background) |

| This compound Range | Non-toxic concentrations (e.g., 1 - 25 µM) |

| Incubation Time | 12 - 24 hours |

| Positive Control | Sulforaphane or tBHQ[9] |

| Endpoint | Relative Luminescence Units (RLU) |

Metabolic Regulation Assays

Alisol B, a structurally similar compound, activates autophagy via the AMPK pathway.[5] Investigating the effect of this compound on this central energy sensor is a logical next step.

AMPK Signaling Pathway

AMPK is a cellular energy sensor that, when activated by low energy states (high AMP:ATP ratio), phosphorylates downstream targets to restore energy balance.[10][11]

Caption: Simplified overview of the AMPK activation pathway and its metabolic roles.

Protocol 4.1: AMPK Activation Assay (Western Blot)